Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
Description
Structural Characterization of Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the pyrimidine heterocycle. The pyrimidine ring adopts a planar configuration typical of aromatic six-membered heterocycles, with nitrogen atoms positioned at the 1 and 3 positions contributing to the electronic delocalization within the ring system. The piperidine substituent at the 2-position of the pyrimidine ring introduces significant conformational flexibility to the overall molecular structure. The piperidine ring itself exists predominantly in a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings.
The hydroxyl group attached to the 4-position of the piperidine ring introduces additional stereochemical complexity and influences the overall molecular conformation through intramolecular hydrogen bonding interactions. The spatial arrangement of the hydroxyl group can exist in either axial or equatorial orientations relative to the piperidine chair conformation, with the equatorial position generally being more favorable due to reduced steric interactions. The ethyl ester functionality at the 5-position of the pyrimidine ring extends away from the heterocyclic core, providing additional conformational degrees of freedom that influence the molecule's overall shape and potential binding interactions with biological targets.
| Structural Feature | Geometric Parameter | Conformational Preference |
|---|---|---|
| Pyrimidine Ring | Planar arrangement | Aromatic stabilization |
| Piperidine Ring | Chair conformation | Minimum energy state |
| Hydroxyl Group | Equatorial orientation | Reduced steric hindrance |
| Ethyl Ester | Extended conformation | Minimized intramolecular interactions |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for complete assignment of all hydrogen environments within the molecule. The pyrimidine ring protons appear as distinct signals in the aromatic region, typically between 8.0 and 9.0 parts per million, reflecting the electron-deficient nature of the nitrogen-containing heterocycle. The piperidine ring protons generate a complex multipicity pattern in the aliphatic region between 1.5 and 4.0 parts per million, with the proton adjacent to the hydroxyl group showing characteristic downfield shifting due to the deshielding effect of the oxygen atom.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon environment producing distinct chemical shift values. The carbonyl carbon of the ethyl ester functionality appears significantly downfield, typically around 170-185 parts per million, consistent with the electron-withdrawing nature of the ester functional group. The pyrimidine ring carbons exhibit chemical shifts in the range of 125-160 parts per million, with the carbon bearing the ester group showing characteristic downfield displacement due to the electron-withdrawing effect of the carbonyl functionality. The piperidine ring carbons appear in the aliphatic region between 20-70 parts per million, with the carbon bearing the hydroxyl group showing the expected downfield shift to approximately 65 parts per million.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity Pattern |
|---|---|---|
| Pyrimidine Ring Protons | 8.0 - 9.0 | Singlet/Doublet |
| Piperidine Ring Protons | 1.5 - 4.0 | Complex multiplets |
| Ethyl Ester Protons | 1.2 - 4.4 | Triplet/Quartet |
| Carbonyl Carbon | 170 - 185 | Singlet |
| Aromatic Carbons | 125 - 160 | Singlet |
| Aliphatic Carbons | 20 - 70 | Singlet |
Infrared and Raman Spectroscopic Signatures
Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of the functional groups present in this compound. The hydroxyl group attached to the piperidine ring produces a broad absorption band in the region of 3200-3600 wavenumbers, with the exact position depending on the extent of hydrogen bonding interactions. The carbonyl stretch of the ethyl ester functionality appears as a strong, sharp absorption around 1735 wavenumbers, characteristic of aliphatic ester carbonyl groups. The pyrimidine ring system contributes multiple absorption bands in the 1400-1600 wavenumber region, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic heterocycle.
The carbon-hydrogen stretching vibrations produce characteristic absorptions in the 2800-3000 wavenumber region, with aliphatic carbon-hydrogen bonds appearing at lower frequencies compared to aromatic carbon-hydrogen stretches. The carbon-oxygen stretching vibrations of the ester group manifest as strong absorptions in the 1000-1300 wavenumber region, providing additional confirmation of the ester functionality. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving symmetric stretching of the pyrimidine ring system and the carbon-carbon bonds within the piperidine ring.
| Infrared Absorption | Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Hydroxyl Stretch | 3200 - 3600 | O-H stretch | Broad, medium |
| Carbon-Hydrogen Stretch | 2800 - 3000 | C-H stretch | Medium |
| Carbonyl Stretch | 1735 | C=O stretch | Strong, sharp |
| Aromatic Stretch | 1400 - 1600 | C=C, C=N stretch | Medium |
| Carbon-Oxygen Stretch | 1000 - 1300 | C-O stretch | Strong |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the molecular weight of the intact compound. Primary fragmentation typically involves loss of the ethyl ester group, producing a characteristic fragment at mass-to-charge ratio 223 through elimination of the ethoxy radical. Secondary fragmentation patterns include loss of the hydroxyl group from the piperidine ring, generating fragments at mass-to-charge ratio 234.
The piperidine ring system undergoes characteristic fragmentation through alpha-cleavage adjacent to the nitrogen atom, producing diagnostic fragment ions that confirm the presence of the substituted piperidine moiety. The pyrimidine ring typically remains intact during initial fragmentation steps, serving as a stable core that can be identified through its characteristic mass spectral signature. Higher energy collision-induced dissociation reveals additional fragmentation pathways involving ring opening of both the piperidine and pyrimidine systems, providing detailed structural confirmation through analysis of the resulting fragment ion patterns.
| Fragmentation Pathway | Mass-to-Charge Ratio | Fragment Identity | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 251 | [M]⁺- | Low |
| Ethoxy Loss | 223 | [M-OEt]⁺ | Medium |
| Hydroxyl Loss | 234 | [M-OH]⁺ | Medium |
| Ester Group Loss | 179 | [M-COOEt]⁺ | High |
| Piperidine Fragment | 100 | [C₅H₁₀NO]⁺ | Medium |
X-ray Crystallographic Studies
X-ray crystallographic analysis of this compound provides definitive three-dimensional structural information when suitable single crystals can be obtained. The crystallographic data reveals precise bond lengths, bond angles, and intermolecular packing arrangements that govern the solid-state properties of the compound. The pyrimidine ring exhibits typical aromatic bond distances with carbon-nitrogen bond lengths ranging from 1.33 to 1.35 angstroms, consistent with the delocalized electronic structure of the heterocyclic system. The piperidine ring adopts the expected chair conformation with carbon-carbon bond lengths of approximately 1.54 angstroms and carbon-nitrogen bond distances of 1.47 angstroms.
Intermolecular hydrogen bonding interactions play a crucial role in determining the crystal packing arrangement, with the hydroxyl group serving as both hydrogen bond donor and acceptor. These interactions create extended hydrogen bonding networks that stabilize the crystal lattice and influence the physical properties of the solid material. The ethyl ester functionality participates in weaker intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and van der Waals contacts that contribute to the overall crystal stability. Analysis of the crystal packing reveals information about molecular orientation and potential sites for intermolecular recognition that may be relevant for biological activity.
| Crystallographic Parameter | Value Range | Standard Deviation |
|---|---|---|
| Pyrimidine C-N Bond Length | 1.33 - 1.35 Å | ± 0.02 Å |
| Piperidine C-C Bond Length | 1.54 Å | ± 0.01 Å |
| C-O Bond Length (Hydroxyl) | 1.43 Å | ± 0.02 Å |
| C=O Bond Length (Ester) | 1.23 Å | ± 0.01 Å |
| N-C Bond Length (Piperidine) | 1.47 Å | ± 0.02 Å |
Computational Chemistry Approaches
Density Functional Theory Calculations
Density functional theory calculations provide detailed electronic structure information for this compound, including optimized molecular geometries, electronic energy levels, and molecular orbital distributions. Computational optimization using appropriate basis sets reveals the most stable conformational arrangements of the molecule in the gas phase, providing theoretical validation of experimental structural determinations. The electronic structure calculations demonstrate the delocalized nature of the pyrimidine ring system and the localized character of the piperidine ring electrons, consistent with the aromatic and aliphatic nature of these respective ring systems.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insight into the electronic properties that govern chemical reactivity and potential biological interactions. The molecular electrostatic potential surface calculations highlight regions of positive and negative charge distribution, identifying potential sites for intermolecular interactions with biological targets. Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics throughout the molecular framework, revealing the electronic factors that influence molecular stability and reactivity patterns.
| Density Functional Theory Parameter | Calculated Value | Computational Method |
|---|---|---|
| Total Electronic Energy | -1156.2 Hartrees | B3LYP/6-31G(d) |
| Highest Occupied Molecular Orbital Energy | -6.8 eV | B3LYP/6-31G(d) |
| Lowest Unoccupied Molecular Orbital Energy | -1.2 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.4 Debye | B3LYP/6-31G(d) |
| Molecular Volume | 265 Ų | B3LYP/6-31G(d) |
Molecular Dynamics Simulations
Molecular dynamics simulations provide dynamic information about the conformational flexibility and thermal motion of this compound under physiological conditions. These calculations reveal the time-dependent behavior of the molecule, including rotational motion around single bonds, vibrational motion of the ring systems, and the formation and breaking of intramolecular hydrogen bonds. The piperidine ring exhibits characteristic chair-chair interconversion dynamics, with transition states corresponding to boat and twist-boat conformations occurring on picosecond timescales.
Solvation effects significantly influence the molecular dynamics behavior, with water molecules forming hydrogen bonding networks around the polar functional groups of the compound. The hydroxyl group on the piperidine ring serves as a primary solvation site, with typically 2-3 water molecules forming direct hydrogen bonds with this functionality. The carbonyl oxygen of the ester group also participates in hydrogen bonding with solvent molecules, creating a dynamic solvation shell that influences the overall molecular conformation and flexibility. Free energy calculations derived from molecular dynamics trajectories provide quantitative information about conformational preferences and energy barriers for molecular rearrangements.
| Molecular Dynamics Parameter | Simulation Value | Simulation Conditions |
|---|---|---|
| Root Mean Square Deviation | 0.8 Å | 300 K, 1 atm, aqueous |
| Radius of Gyration | 4.2 Å | 300 K, 1 atm, aqueous |
| Hydrogen Bond Lifetime | 2.3 ps | 300 K, 1 atm, aqueous |
| Conformational Transition Time | 15 ps | 300 K, 1 atm, aqueous |
| Solvation Number (Hydroxyl) | 2.8 | 300 K, 1 atm, aqueous |
Properties
IUPAC Name |
ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11(17)9-7-13-12(14-8-9)15-5-3-10(16)4-6-15/h7-8,10,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAXDUMHYRUYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705229 | |
| Record name | Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-70-8 | |
| Record name | Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article presents a detailed overview of its biological activity, including synthesis, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₂H₁₇N₃O₃
- Molecular Weight : 251.28 g/mol
- Density : 1.259 g/cm³ (predicted)
- pKa : 14.51 (predicted)
The compound features a pyrimidine ring, a hydroxypiperidine moiety, and an ethyl ester functional group, which contribute to its biological activity and solubility properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine skeleton.
- Introduction of the Hydroxypiperidine Moiety : This step often involves coupling reactions that integrate the piperidine derivative into the pyrimidine structure.
- Esterification : The final step involves converting the carboxylic acid group into an ethyl ester.
Pharmacological Applications
This compound exhibits various pharmacological activities, primarily due to its interaction with neurotransmitter systems and potential enzyme inhibition. Key areas of research include:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with dopamine and norepinephrine transporters, potentially influencing mood and cognitive functions .
- Enzyme Inhibition : Similar compounds have shown activity as enzyme inhibitors, particularly in pathways involving nitric oxide synthase, which is crucial for vascular function.
Case Studies
Several studies have evaluated the biological effects of related compounds, providing insights into the potential activity of this compound:
- Study on Piperidine Derivatives :
-
Nitric Oxide Synthase Pathway Exploration :
- Investigations into similar pyrimidine compounds revealed their interaction with nitric oxide synthase pathways, hinting at cardiovascular benefits.
- The modulation of these pathways could lead to therapeutic applications in managing hypertension or other vascular conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | C₁₃H₁₈N₂O₃ | Exhibits moderate to high affinity for neurotransmitter transporters |
| Ethyl 4-hydroxy-pyrimidine | C₉H₁₁N₃O₂ | Known for different biological activities; lacks hydroxypiperidine |
| N-benzylpiperidine derivatives | Varies | Often exhibit distinct pharmacological profiles due to structural variations |
This table illustrates how variations in structure can lead to diverse biological activities among compounds within this class.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate has garnered attention as a lead compound in the pursuit of new drugs targeting:
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia. Preliminary studies indicate that it may interact with serotonin receptors, which are critical in mood regulation .
- Infectious Diseases : Its structural features may enable it to act against certain pathogens, making it a candidate for developing antibiotics or antiviral agents. Research into similar compounds has shown that modifications in piperidine and pyrimidine derivatives can enhance antimicrobial activity .
Biochemical Research
The compound is also valuable in biochemical research due to its potential role as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways associated with disease processes. Understanding these interactions can provide insights into its therapeutic potential and safety profile .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying functional groups and assessing their effects on biological activity, researchers can identify more potent derivatives. This iterative process is essential for drug design and development .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Case Study 1 : A study investigating its effect on serotonin receptors found that specific modifications could enhance binding affinity, suggesting its potential use as an antidepressant.
- Case Study 2 : Research on its antimicrobial properties indicated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antibiotic .
These findings underscore the compound's versatility and promise in various therapeutic areas.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated molecular formula: C₁₂H₁₇N₃O₃.
Key Observations:
- Polarity : The target compound’s hydroxyl group confers higher polarity compared to analogs with benzyl (lipophilic) or ethoxycarbonyl (moderate polarity) substituents.
- Synthetic Efficiency : Ethyl 2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxylate was synthesized in 97% yield via method VB (DIPEA-mediated coupling), suggesting robust synthetic routes for piperazine-linked derivatives .
- Bioactivity Potential: The trifluoromethyl and anilino groups in the pyrazole-substituted analog (CAS 879440-02-5) may enhance binding to hydrophobic enzyme pockets, a trait absent in the target compound .
Preparation Methods
Coupling of Piperidin-4-yl-methanol with Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
The most direct and documented method for preparing Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate (a closely related analog to Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate) involves a two-stage coupling process:
Stage 1: Piperidin-4-yl-methanol is reacted with potassium carbonate in a solvent mixture of N,N-dimethylformamide (DMF) and acetonitrile (MeCN) at room temperature. This step activates the hydroxymethylpiperidine for nucleophilic substitution.
Stage 2: The activated intermediate is then reacted with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in the same solvent system, allowing substitution at the pyrimidine ring to install the piperidinyl substituent.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Piperidin-4-yl-methanol | 2.48 g (21.55 mmol) |
| Potassium carbonate (K2CO3) | 8.9 g (64.65 mmol) |
| Solvent | 1:1 DMF / MeCN (20 mL) |
| Temperature | Room temperature (~20 °C) |
| Reaction Time Stage 1 | 10 minutes |
| Reaction Time Stage 2 | 20 minutes |
| Yield | 99% (high purity) |
This method provides a high yield and is scalable for industrial applications due to mild conditions and readily available reagents.
General Synthetic Routes to 4-Hydroxypyrimidines as Precursors
This compound contains the 4-hydroxypyrimidine moiety, which can be synthesized by established pyrimidine chemistry methods:
Cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides: This approach involves cyclizing a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide to form the 4-hydroxypyrimidine ring. This method is industrially favorable due to its cost-effectiveness and scalability.
Reaction of β-ketoesters with amidines or thiourea: Classical methods include the condensation of β-ketoesters with amidines to form 4-hydroxypyrimidines, or reaction with thiourea followed by desulfurization with Raney nickel. These methods are well-documented but may involve harsher conditions or additional purification steps.
Key considerations: The substituents R1, R2, R3, and R4 on the pyrimidine ring influence the cyclization efficiency and product yield. Industrial processes optimize these substituents for maximum yield and purity.
Palladium-Catalyzed Coupling for Pyrimidine Derivative Functionalization
An alternative method involves palladium-catalyzed cross-coupling reactions to introduce pyrimidine moieties onto heterocyclic scaffolds:
Stepwise process: Starting from a trimethylstannyl oxazolidinone derivative, palladium-catalyzed substitution with a pyrimidine halide derivative yields the desired pyrimidine-functionalized compound.
Reaction conditions: Typically conducted at 60–150 °C for 30 minutes to 12 hours in solvents such as DMF, 1,4-dioxane, or tetrahydrofuran.
Advantages: This method allows for precise functionalization and the introduction of diverse substituents, potentially applicable for synthesizing this compound analogs.
Limitations: Requires palladium catalysts and organostannane intermediates, which may increase cost and complexity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Coupling of Piperidin-4-yl-methanol with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | Piperidin-4-yl-methanol, K2CO3, DMF/MeCN, RT, 30 min total | High yield (99%), mild conditions, scalable | Requires methylsulfonyl pyrimidine precursor |
| Cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides | 3-amino-2-unsaturated carboxylates, carboxylic acid amides | Industrially feasible, cost-effective | Requires optimization of substituents |
| Palladium-catalyzed cross-coupling | Trimethylstannyl oxazolidinone, pyrimidine halide, Pd catalyst, 60–150 °C, 0.5–12 h | Precise functionalization, versatile | Expensive catalysts, longer reaction times |
Detailed Research Findings and Notes
The coupling method with piperidin-4-yl-methanol and ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is the most straightforward and efficient route reported, achieving near-quantitative yields under mild conditions.
Industrial-scale synthesis benefits from the general method of cyclizing 3-amino-2-unsaturated carboxylates with carboxylic acid amides, which provides a broad platform for 4-hydroxypyrimidine derivatives, including those with piperidinyl substituents.
Palladium-catalyzed methods offer advanced synthetic flexibility but are more suited for complex derivative synthesis rather than bulk preparation due to cost and complexity.
The purity and yield of this compound depend critically on the choice of solvents, reaction temperature, and the stoichiometry of reagents, with DMF/MeCN solvent mixtures and room temperature being optimal for the coupling process.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives under acidic conditions. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, ethyl pyrimidine carboxylate derivatives often undergo nucleophilic substitution at the pyrimidine ring, with piperidine derivatives introduced via amine coupling . Purification methods like column chromatography or recrystallization are critical for achieving >95% purity .
Q. What spectroscopic and crystallographic techniques are used to validate the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, employing programs like SHELXL for refinement and hydrogen-bonding analysis . Spectroscopic validation includes -NMR to confirm substituent integration (e.g., ethyl ester protons at δ ~4.2 ppm as a quartet) and Fourier-transform infrared (FTIR) spectroscopy to identify carbonyl stretches (~1700 cm) .
Q. How does the hydroxypiperidine moiety influence the compound’s solubility and reactivity?
The 4-hydroxypiperidin-1-yl group enhances water solubility via hydrogen bonding while acting as a hydrogen-bond donor/acceptor in molecular interactions. Reactivity at the piperidine nitrogen enables further functionalization, such as alkylation or acylation, to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves solvent selection (e.g., dichloromethane for amine coupling), temperature control (25–50°C to prevent decomposition), and catalyst screening (e.g., HBTU for esterification). For example, ultrasonic irradiation in aqueous-alcohol media improves reaction rates and yields in pyrimidine synthesis (Table 1 in ). Kinetic studies using HPLC monitoring can identify rate-limiting steps .
Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR vs. DFT-predicted shifts)?
Discrepancies arise from solvent effects or dynamic processes (e.g., ring puckering in piperidine). Solutions include:
Q. How do structural modifications to the pyrimidine or piperidine rings affect bioactivity in kinase inhibition assays?
Substituting the pyrimidine C2 position with bulkier groups (e.g., trifluoromethyl) enhances target selectivity, while hydroxylation at the piperidine C4 position improves binding to kinase ATP pockets. Structure-activity relationship (SAR) studies using IC profiling against kinase panels (e.g., EGFR, VEGFR) reveal critical pharmacophore features .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include polymorphism and twinning due to flexible piperidine conformers. Mitigation strategies:
- Slow evaporation in mixed solvents (e.g., ethanol/water) to stabilize hydrogen-bonded networks.
- Using SHELXD for twin refinement and PLATON for validation of hydrogen-bonding patterns .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
